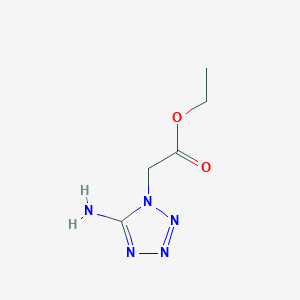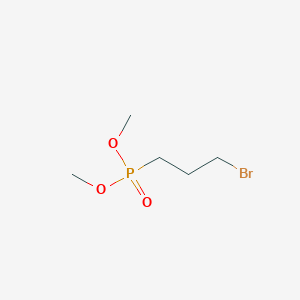
N,N-dimethyl-1,3,5-triazine-2,4-diamine
Overview
Description
“N,N-dimethyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C5H9N5 . It is also known as 2,4-Diamino-6-methyl-1,3,5-triazine .
Synthesis Analysis
The synthesis of “N,N-dimethyl-1,3,5-triazine-2,4-diamine” involves complex chemical reactions . For instance, one synthesis method involves the reaction of compound 2 (7.5 mmol) with 1 (5 mmol) in the presence of NH4Cl (6.5 mmol) in DMF .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1,3,5-triazine-2,4-diamine” can be represented by the SMILES stringCc1nc(N)nc(N)n1 . This represents a triazine ring with two amino groups and one methyl group attached. Chemical Reactions Analysis
“N,N-dimethyl-1,3,5-triazine-2,4-diamine” can participate in various chemical reactions. For example, it can react with an excess of benzoyl chloride in the presence of triethylamine in refluxing chloroform to give 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .Physical And Chemical Properties Analysis
“N,N-dimethyl-1,3,5-triazine-2,4-diamine” has a molecular weight of 139.15800, a density of 1.272g/cm3, and a boiling point of 331.7ºC at 760 mmHg . The exact melting point is not available .Scientific Research Applications
High Energy Materials
“N,N-dimethyl-1,3,5-triazine-2,4-diamine” and its derivatives are considered as high energy materials (HEMs). They are used in the synthesis of stable and better-performing compounds. The performance of these energetic materials depends on good oxidizer or fuel balance, density, amount of generated gas or working fluid, burning rate, and heat of formation .
Synthesis of Nitrogen-rich Compounds
This compound is used in the synthesis of nitrogen-rich compounds with N-N and C-N bonds in their molecular backbone. These molecules derive their energy from the combustion of hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds .
Production of Insensitive and Thermally Stable Energetic Molecules
“N,N-dimethyl-1,3,5-triazine-2,4-diamine” is used in the production of insensitive and thermally stable energetic molecules like melem, melem-ammonium perchlorate mixture, and hydrazinium cyamelurate .
Synthesis of s-triazine and tri-s-triazine Derivatives
This compound is used in the synthesis of s-triazine and tri-s-triazine derivatives. These derivatives are useful moieties in HEMs due to their high heats of formation, better stability, and high nitrogen content .
Life Science Research Solutions
“N,N-dimethyl-1,3,5-triazine-2,4-diamine” is used in life science research solutions. It is used in chromatography and mass spectrometry analytical chemistry .
Biopharma Production Safety
This compound is used in biopharma production safety. It is used in controlled environment and cleanroom solutions .
properties
IUPAC Name |
2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-10(2)5-8-3-7-4(6)9-5/h3H,1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWWBOLVXREMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304608 | |
| Record name | N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
4039-98-9 | |
| Record name | 4039-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-dimethylamino-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)





![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)






